molecular formula C10H13NO3 B6169121 5'-oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylic acid CAS No. 2743432-42-8

5'-oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylic acid

Cat. No.: B6169121
CAS No.: 2743432-42-8
M. Wt: 195.2
InChI Key:
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Description

5’-oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a cyclopropane ring fused to a pyrrolizine ring system. Spirocyclic compounds are known for their three-dimensional structures, which can impart unique physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a cyclopropane derivative with a pyrrolizine precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5’-oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as amines and thiols

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted spirocyclic compounds, and various oxo derivatives .

Scientific Research Applications

5’-oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness .

Properties

CAS No.

2743432-42-8

Molecular Formula

C10H13NO3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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